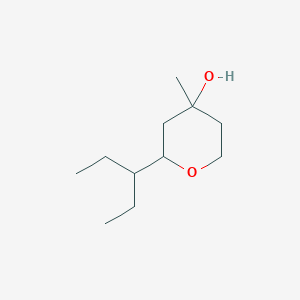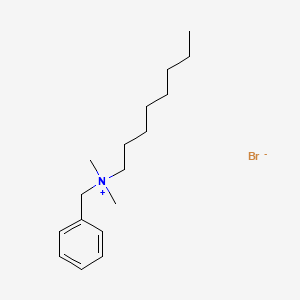![molecular formula C11H10N2 B12653057 4,5-Dihydromethylcyclopenta[de]cinnoline CAS No. 84029-61-8](/img/structure/B12653057.png)
4,5-Dihydromethylcyclopenta[de]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydromethylcyclopenta[de]cinnoline is a heterocyclic compound with the molecular formula C11H10N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydromethylcyclopenta[de]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine, often facilitated by microwave irradiation . The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydromethylcyclopenta[de]cinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
4,5-Dihydromethylcyclopenta[de]cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: A parent compound with a similar structure but without the dihydromethyl group.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
4,5-Dihydromethylcyclopenta[de]cinnoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
CAS No. |
84029-61-8 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3 |
InChI Key |
QKHJMTICNLAHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC=C3)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


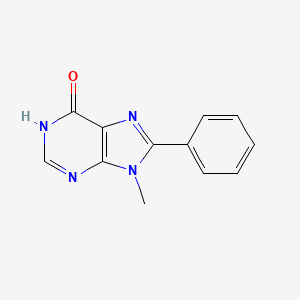
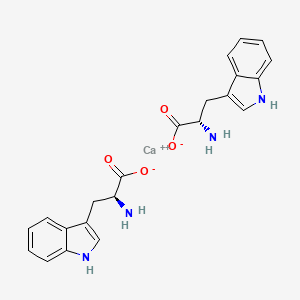
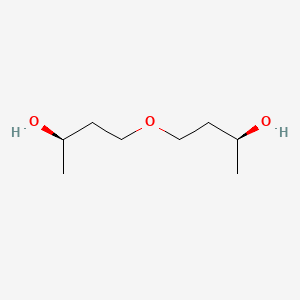


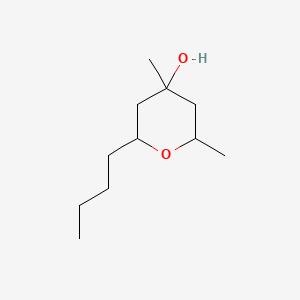
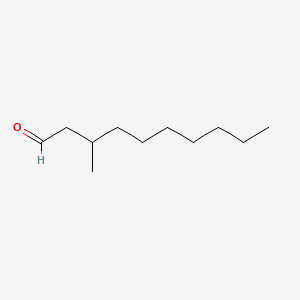
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
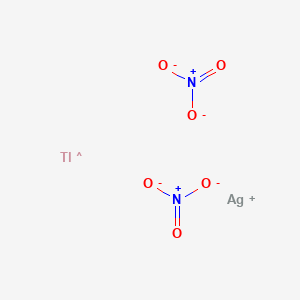
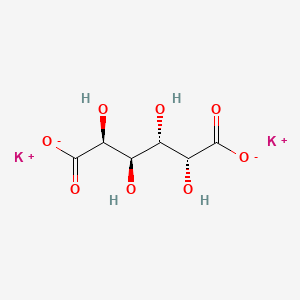
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
